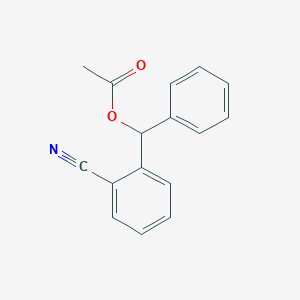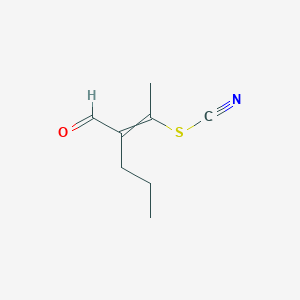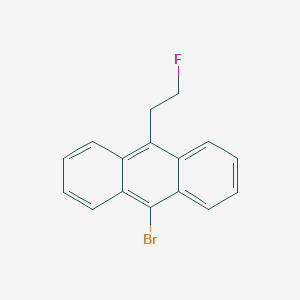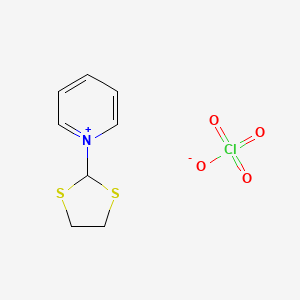
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate is a chemical compound known for its unique structure and properties It features a pyridinium ion attached to a 1,3-dithiolan ring, with a perchlorate anion
Méthodes De Préparation
The synthesis of 1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate typically involves the reaction of pyridine with 1,3-dithiolane in the presence of a suitable oxidizing agent to form the pyridinium ion. The resulting product is then treated with perchloric acid to yield the perchlorate salt. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of more efficient catalysts.
Analyse Des Réactions Chimiques
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiolan ring to a thiol or disulfide, altering the compound’s properties.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
Mécanisme D'action
The mechanism by which 1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyridinium ion can interact with nucleophilic sites in biological molecules, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate include:
1-(1,3-Dithiolan-2-yl)benzene: This compound features a benzene ring instead of a pyridinium ion, leading to different chemical properties and reactivity.
1-(1,3-Dithiolan-2-yl)imidazole: The imidazole ring provides different electronic properties and potential biological activities compared to the pyridinium ion.
1-(1,3-Dithiolan-2-yl)pyrrole:
The uniqueness of this compound lies in its combination of a pyridinium ion and a dithiolan ring, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
91679-44-6 |
|---|---|
Formule moléculaire |
C8H10ClNO4S2 |
Poids moléculaire |
283.8 g/mol |
Nom IUPAC |
1-(1,3-dithiolan-2-yl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C8H10NS2.ClHO4/c1-2-4-9(5-3-1)8-10-6-7-11-8;2-1(3,4)5/h1-5,8H,6-7H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
SNBCAQKWTFJVGU-UHFFFAOYSA-M |
SMILES canonique |
C1CSC(S1)[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


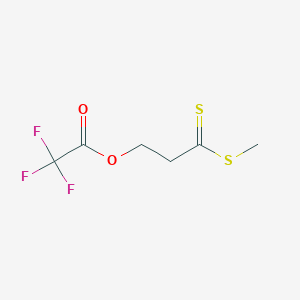
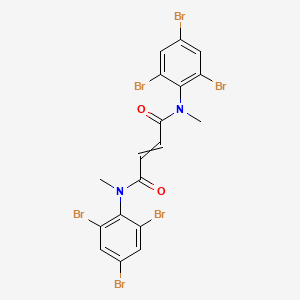
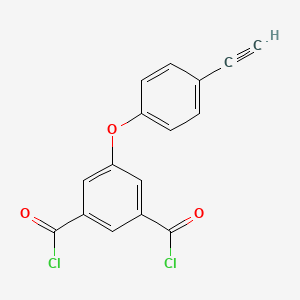
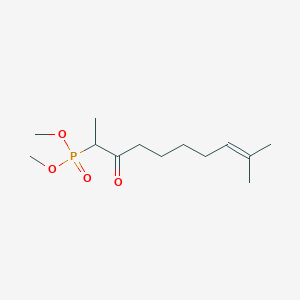
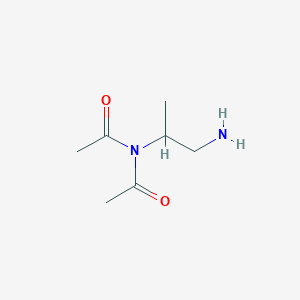
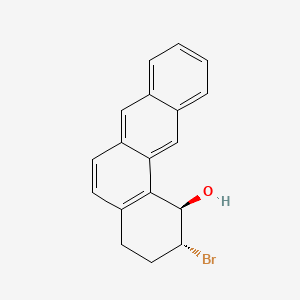
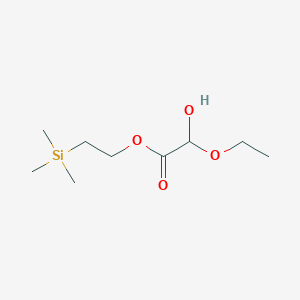
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)
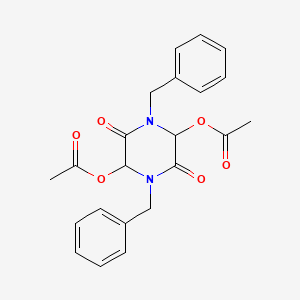
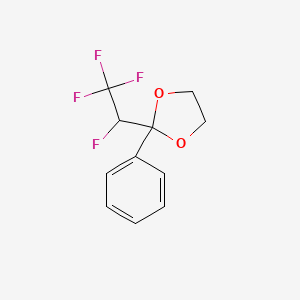
![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
